molecular formula C16H18N4O2S2 B2999453 2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351595-54-4

2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2999453
CAS No.: 1351595-54-4
M. Wt: 362.47
InChI Key: NETCIPSJWOJVCO-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
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Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(thiophen-2-ylmethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c21-14(10-3-4-10)19-15-18-12-5-6-20(9-13(12)24-15)16(22)17-8-11-2-1-7-23-11/h1-2,7,10H,3-6,8-9H2,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETCIPSJWOJVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O2_{2}S2_{2}
  • Molecular Weight : 362.5 g/mol
  • CAS Number : 1351595-54-4

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[5,4-c]pyridine compounds exhibit significant antimicrobial properties. The compound has shown promising results in inhibiting various bacterial strains. For instance, a related study demonstrated that thiazolopyridazine derivatives had notable antibacterial effects against Mycobacterium tuberculosis with effective concentrations (IC50_{50}) in the micromolar range .

Cytotoxicity Against Cancer Cells

The compound's structural analogs have been evaluated for cytotoxicity against several cancer cell lines. In particular, thiazolopyridazine derivatives have shown cytotoxic activity against the MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines. Notably, IC50_{50} values ranged from 6.90 μM to 51.46 μM, indicating a potential for further development as an anticancer agent .

Cell Line IC50_{50} (μM) Reference Drug IC50_{50} (μM)
MCF-710.39 - 14.3419.35
HCT-1166.9011.26
A54910.39 - 15.4323.47

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole and pyridine moieties play crucial roles in interacting with biological targets such as enzymes involved in cellular metabolism and signaling pathways.

  • Urease Inhibition : Some derivatives have been found to inhibit urease activity effectively, suggesting potential applications in treating infections caused by urease-producing bacteria .
  • Antitubercular Activity : Preliminary studies indicate that the compound may reduce bacterial burden in models infected with Mycobacterium tuberculosis, showcasing its therapeutic potential against tuberculosis .

Study on Antitubercular Efficacy

In a study evaluating the antitubercular efficacy of related compounds, mice infected with Mycobacterium tuberculosis were treated with varying doses of the compound. Results showed a dose-dependent reduction in bacterial load in lung tissues, highlighting its potential as an effective treatment option for tuberculosis .

Cytotoxicity Assays

Cytotoxicity assays using MTT colorimetric methods demonstrated that several thiazolopyridazine derivatives exhibited significant cytotoxic effects on cancer cell lines compared to standard chemotherapy agents like doxorubicin. This suggests that structural modifications can enhance the anticancer properties of these compounds .

Q & A

Q. Table 1: Recommended Bases for Coupling Reactions

Base ClassExamplesRole in Reaction
Carbonate saltsNa₂CO₃, K₂CO₃Mild deprotonation
Organic aminesTriethylamine, DBUFacilitate nucleophilic acyl substitution
Metal hydridesNaH, KHStrong bases for sensitive intermediates

Methodological Note: Prioritize DBU for sterically hindered amidation due to its strong nucleophilicity and low nucleophilic interference .

(Basic) What analytical methods are critical for structural confirmation?

Answer:
Full characterization requires orthogonal techniques to validate purity and structure:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane, thiophene, and thiazolopyridine moieties.
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., ESI+ mode).
  • IR spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) .

Q. Table 2: Key NMR Chemical Shift Ranges

Functional Group¹H Shift (ppm)¹³C Shift (ppm)
Cyclopropane CH₂1.2–1.5 (m)8–12
Thiophene CH6.8–7.2 (m)125–130
Thiazolo C=S-165–170

Validation Tip: Compare experimental shifts with computed DFT/NMR predictions to resolve ambiguities .

(Advanced) How can coupling efficiency be optimized during amidation?

Answer:
Critical factors include:

  • Base selection : Strong bases (e.g., DBU) enhance reactivity but may promote side reactions.
  • Solvent polarity : Use DMF or DMSO for polar intermediates; switch to THF for moisture-sensitive steps.
  • Temperature control : Maintain 0–5°C for exothermic steps to minimize decomposition .

Experimental Design:

Screen bases (Table 1) in small-scale reactions.

Monitor progress via TLC or LC-MS.

Isolate intermediates under inert conditions to prevent hydrolysis.

(Advanced) How to address discrepancies in spectroscopic data?

Answer:
Contradictions in NMR/IR data may arise from:

  • Tautomerism : Thiazolopyridine rings may exhibit keto-enol tautomerism, altering shifts.
  • Solvent effects : Deuterated DMSO vs. CDCl₃ can shift proton signals significantly.
  • Impurity interference : Use preparative HPLC to isolate pure fractions before analysis .

Resolution Strategy:

  • Acquire 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Perform variable-temperature NMR to detect dynamic equilibria.

(Advanced) What strategies enable structure-activity relationship (SAR) studies?

Answer:
Focus on modular modifications:

  • Cyclopropane replacement : Substitute with spirocyclic or fluorinated groups to probe steric/electronic effects.
  • Thiophene bioisosteres : Replace with furan or pyrrole to assess heterocycle specificity.

SAR Workflow:

Synthesize analogs via parallel library synthesis.

Test in target assays (e.g., kinase inhibition, receptor binding).

Use molecular docking to correlate activity with substituent geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.